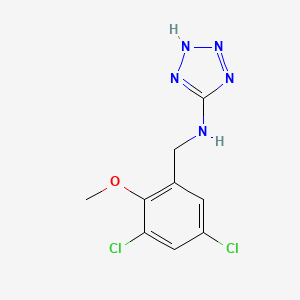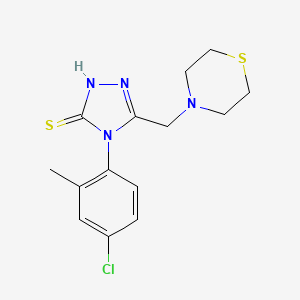
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is a chemical compound that belongs to the class of chalcones. Chalcones are naturally occurring compounds that are known for their diverse biological activities such as antioxidant, anti-inflammatory, and anticancer properties. In recent years, there has been a growing interest in the synthesis and biological evaluation of chalcones, including 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
Mécanisme D'action
The exact mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is not fully understood. However, it is believed to exert its biological activities through various mechanisms such as the inhibition of oxidative stress, inflammation, and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone exhibits various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. It has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are associated with inflammation. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone is its broad range of biological activities, which makes it a promising compound for the development of new drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone. One direction is to investigate its potential use in the treatment of diabetes and its associated complications such as diabetic nephropathy and retinopathy. Another direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for use in drug development.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction between 2-chloro-6-fluorobenzaldehyde and 5-ethyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting product is then purified using column chromatography to obtain pure 2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone has been extensively studied for its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of various diseases such as diabetes, Alzheimer's disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-9-6-11(16(21)8-14(9)19)15(20)7-10-12(17)4-3-5-13(10)18/h3-6,8,19,21H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRJZQHFNYHBRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1O)O)C(=O)CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-fluorophenyl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B5879588.png)
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}acetamide](/img/structure/B5879601.png)
![1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5879608.png)

![N-[3-(3-methylphenoxy)-5-nitrophenyl]acetamide](/img/structure/B5879631.png)
![N-cyclohexyl-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5879639.png)



![5-[(1-isopropyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5879684.png)
![N-cyclohexyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5879691.png)
![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

